![molecular formula C10H7NO B12910681 2H-Benzofuro[2,3-B]pyrrole](/img/structure/B12910681.png)
2H-Benzofuro[2,3-B]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzofuro[2,3-B]pyrrole is a heterocyclic compound that features a fused benzofuran and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzofuro[2,3-B]pyrrole can be achieved through several methods. One efficient approach involves a reactive nitrilium trapping approach by an acid-promoted cascade addition/cyclization sequence . This method utilizes a Knoevenagel condensation of 2-hydroxybenzaldehydes with aroylacetonitrile, followed by nucleophilic addition to generate highly reactive nitrilium carbon, which is then trapped by an adjacent phenolic group to form the benzofuro[2,3-B]pyrrole structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2H-Benzofuro[2,3-B]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzofuran or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzofuran or pyrrole rings .
Scientific Research Applications
2H-Benzofuro[2,3-B]pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial agents and enzyme inhibitors.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2H-Benzofuro[2,3-B]pyrrole involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Benzofuran: A simpler structure with a fused benzene and furan ring.
Pyrrole: A five-membered nitrogen-containing ring.
Benzothiophene: Similar to benzofuran but with a sulfur atom instead of oxygen.
Uniqueness: 2H-Benzofuro[2,3-B]pyrrole is unique due to its fused ring system that combines the properties of both benzofuran and pyrrole. This fusion results in enhanced stability and electronic properties, making it particularly valuable in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C10H7NO |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2H-[1]benzofuro[2,3-b]pyrrole |
InChI |
InChI=1S/C10H7NO/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-5H,6H2 |
InChI Key |
LFOZLEBDCZTXLX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3=CC=CC=C3OC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


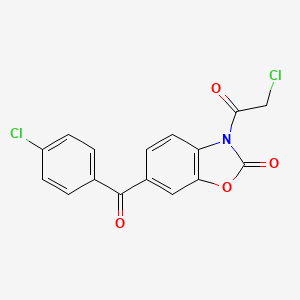
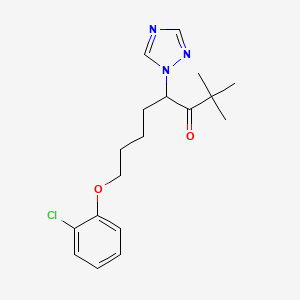
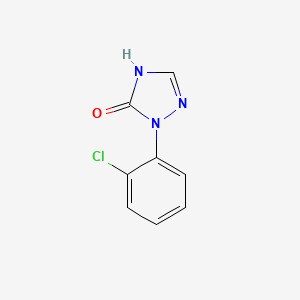
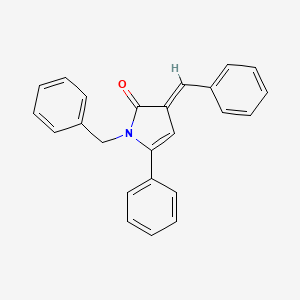
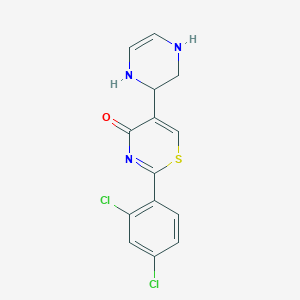

![9-(Dibutylamino)-6a,12a-dihydro-3'H-spiro[benzo[a]xanthene-12,1'-isobenzofuran]-3(4H)-one](/img/structure/B12910636.png)
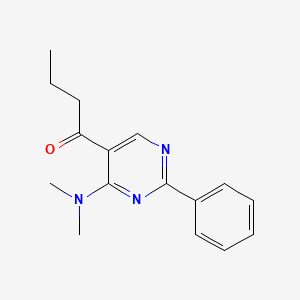
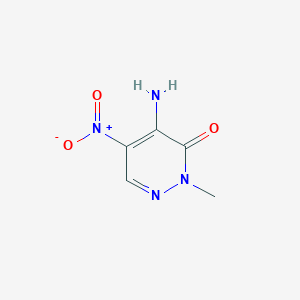
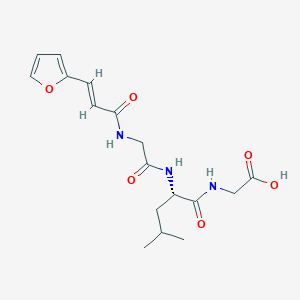
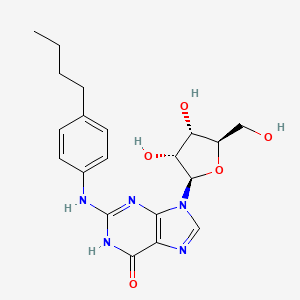

![3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910688.png)

